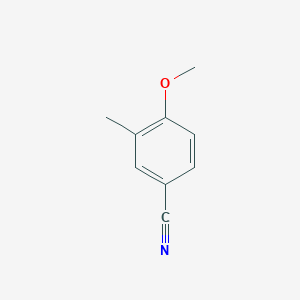

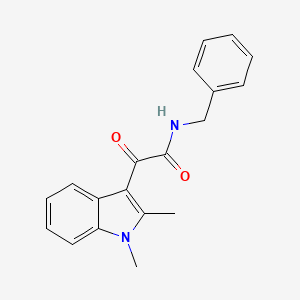

![molecular formula C22H19N3OS2 B2465273 3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370845-66-2](/img/structure/B2465273.png)

3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a synthetic thiophene derivative . Thiophene and its derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S . The specific molecular structure of “this compound” is not detailed in the available resources.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not detailed in the available resources.Scientific Research Applications

Antiproliferative Activity in Cancer Research

A study by Joyce Hung et al. (2014) synthesized and tested derivatives of tetrahydrothieno[2,3-b]quinolones-2-carboxamides for antiproliferative activity against the NCI-60 cell lines. The findings revealed significant activity, especially against melanoma and breast cancer cell lines, indicating potential applications in cancer treatment and research Hung et al., 2014.

Inhibition of Cancer Cell Proliferation and Migration

E. Leung et al. (2014) investigated a specific compound from the tetrahydrothieno[2,3-b]quinoline-2-carboxamide family as a phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor. This enzyme is linked to cancer cell motility, and the study's compound demonstrated potent anti-proliferative and cell cycle arrest effects in breast cancer cell lines, particularly in triple-negative types, suggesting its utility in developing targeted cancer therapies Leung et al., 2014.

Synthesis and Chemical Reactivity

A. Aleksandrov et al. (2020) focused on the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, a compound related to the tetrahydrothieno[2,3-b]quinoline-2-carboxamide family. The study explores the chemical pathways to create derivatives with potential applications in material science and pharmaceuticals Aleksandrov et al., 2020.

Novel Heterocyclic Compounds for Therapeutic Applications

Research by V. Dotsenko et al. (2021) synthesized thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives, showcasing the broad utility of thienoquinoline derivatives in creating compounds with pronounced UV fluorescence, which could have applications in diagnostic imaging and as therapeutic agents Dotsenko et al., 2021.

Fused Quinoline Heterocycles for Pharmacological Exploration

R. Mekheimer et al. (2005) synthesized 5H‐1‐thia‐3,5,6‐triazaaceanthrylenes and 5H‐1‐thia‐3,4,5,6‐tetraazaaceanthrylenes, derivatives related to the tetrahydrothieno[2,3-b]quinoline-2-carboxamide family. These compounds, due to their unique structures, are of interest for further pharmacological exploration, potentially offering new avenues for drug development Mekheimer et al., 2005.

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” and similar compounds may be subjects of future research in medicinal chemistry.

Mechanism of Action

Target of Action

Thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene-based compounds are known to exhibit their therapeutic effects through various mechanisms, depending on their specific molecular structure and the biological target they interact with .

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways, leading to a wide range of downstream effects .

Result of Action

Thiophene-based compounds are known to have a wide range of effects at the molecular and cellular level, depending on their specific molecular structure and the biological target they interact with .

Biochemical Analysis

Biochemical Properties

Thiophene derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have been reported to inhibit kinases, which are enzymes that play crucial roles in signal transduction pathways .

Cellular Effects

Thiophene derivatives have been reported to exhibit anti-cancer properties by inhibiting tumor cell growth . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiophene derivatives have been reported to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Thiophene derivatives have been reported to interact with various enzymes and cofactors .

Properties

IUPAC Name |

3-amino-N-phenyl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS2/c23-19-18-17(16-11-6-12-27-16)14-9-4-5-10-15(14)25-22(18)28-20(19)21(26)24-13-7-2-1-3-8-13/h1-3,6-8,11-12H,4-5,9-10,23H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJJNWJAPQNPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2465190.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2465192.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2465195.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide](/img/no-structure.png)

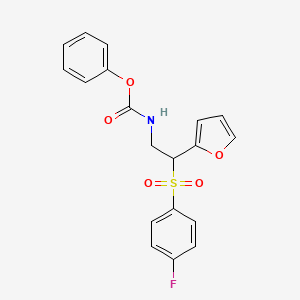

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)

![9-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)purine](/img/structure/B2465205.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)